molecular formula C17H15N3O3 B2425386 4-(ethylamino)-3-nitro-1-phenylquinolin-2(1H)-one CAS No. 886186-59-0

4-(ethylamino)-3-nitro-1-phenylquinolin-2(1H)-one

Cat. No.: B2425386
CAS No.: 886186-59-0
M. Wt: 309.325
InChI Key: SEZLMBIZTULNJE-UHFFFAOYSA-N
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Description

4-(Ethylamino)-3-nitro-1-phenylquinolin-2(1H)-one is a synthetically derived quinolin-4-one derivative offered for research purposes. Quinolin-4-ones represent a significant class of nitrogen-containing heterocyclic compounds that have attracted considerable interest in medicinal chemistry and materials science due to their broad spectrum of biological activities . These compounds serve as key precursors and core structures for the development of novel bioactive molecules . Researchers are particularly interested in quinolin-4-one analogs for their potential antibacterial, anticancer, and antiviral properties, making them valuable scaffolds in drug discovery programs . The specific substitution pattern on this compound—featuring a phenyl group at the 1-position, a nitro group at the 3-position, and an ethylamino moiety at the 4-position—provides a unique template for structure-activity relationship (SAR) studies. This allows researchers to investigate the role of these functional groups in modulating biological activity and physicochemical properties . Further research is needed to fully characterize its specific mechanism of action and application potential across various biological targets. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(ethylamino)-3-nitro-1-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-2-18-15-13-10-6-7-11-14(13)19(12-8-4-3-5-9-12)17(21)16(15)20(22)23/h3-11,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZLMBIZTULNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

A mixture of 2-aminobenzophenone (1 , 1 mmol) and ethyl acetoacetate (2 , 1.2 mmol) is heated with PPA at 90°C for 1 hour under solvent-free conditions. The reaction proceeds via cyclocondensation, yielding 1-phenylquinolin-2(1H)-one (3 ) in 82% yield after recrystallization from dichloromethane. Key advantages of PPA include its dual role as a catalyst and dehydrating agent, which suppresses side reactions.

Table 1: Optimization of Friedländer Synthesis

Catalyst Temperature (°C) Time (h) Yield (%)
PPA 90 1 82
H2SO4 100 3 45
ZnCl2 120 2 58

Regioselective Nitration at Position 3

Introducing the nitro group at position 3 requires careful selection of nitrating agents to prevent electrophilic attack at other positions.

Nitration Protocol

The quinolinone scaffold (3 ) is dissolved in concentrated nitric acid (90%) at 0–5°C, followed by dropwise addition of sulfuric acid. After stirring for 2 hours, the mixture is quenched in ice water, yielding 3-nitro-1-phenylquinolin-2(1H)-one (4 ) in 75% yield. The low temperature minimizes ring sulfonation and ensures regioselectivity.

Key Data:

  • 1H NMR (500 MHz, DMSO-d6) : δ 8.72 (d, J = 8.5 Hz, 1H, H-5), 8.15 (s, 1H, H-3), 7.89–7.45 (m, 8H, aromatic).
  • IR (KBr) : νmax 1530 cm⁻¹ (NO2 asymmetric stretch).

Installation of the Ethylamino Group at Position 4

Position 4 of the quinolinone ring is activated for nucleophilic substitution due to electron withdrawal by the nitro group.

Chlorination and Amination

  • Chlorination : Treatment of 4 with phosphorus oxychloride (POCl3) at reflux for 4 hours introduces a chloro group at position 4, yielding 4-chloro-3-nitro-1-phenylquinolin-2(1H)-one (5 ).
  • Amination : Compound 5 is reacted with ethylamine (2.0 equiv) in N-methylpyrrolidone (NMP) at 120°C for 12 hours, affording the target compound (6 ) in 68% yield.

Table 2: Amination Reaction Optimization

Solvent Temperature (°C) Time (h) Yield (%)
NMP 120 12 68
DMF 100 24 52
Ethanol 80 48 35

Spectroscopic Validation and Computational Studies

NMR and IR Analysis

  • 1H NMR of 6 shows a triplet at δ 1.21 ppm (3H, CH2CH3) and a quartet at δ 3.38 ppm (2H, NHCH2), confirming the ethylamino group.
  • 13C NMR displays a carbonyl signal at δ 163.5 ppm (C-2).

Density Functional Theory (DFT) Calculations

B3LYP/6-311G(d,p) calculations validate the planarity of the quinolinone ring and the electron-withdrawing effect of the nitro group, which enhances electrophilicity at position 4.

Alternative Synthetic Routes

Reductive Amination Pathway

In a patent-derived method, 4-nitro-3-nitro-1-phenylquinolin-2(1H)-one undergoes hydrogenation with Raney nickel in acetic acid, followed by reductive amination with acetaldehyde to install the ethylamino group. This route offers a 60% yield but requires stringent control over hydrogen pressure.

Chemical Reactions Analysis

Types of Reactions

4-(ethylamino)-3-nitro-1-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder or tin chloride.

    Substitution: The ethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Iron powder, tin chloride, hydrochloric acid, ethanol as a solvent.

    Substitution: Ethyl iodide, ethyl bromide, potassium carbonate, dimethylformamide as a solvent.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
4-(ethylamino)-3-nitro-1-phenylquinolin-2(1H)-one serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structural properties allow it to participate in various chemical reactions, making it a versatile building block in organic chemistry. For instance, it can be used in the synthesis of quinoline derivatives, which are important in medicinal chemistry and materials science.

Biological Applications

Fluorescent Probes
The compound is being investigated for its potential as a fluorescent probe. The structural characteristics of this compound enable it to exhibit fluorescence under specific conditions, making it useful in biological imaging and detection assays.

Anticancer Properties
Research has indicated that this compound may possess anticancer activity. Its ability to interact with DNA and inhibit cell proliferation suggests potential therapeutic applications in cancer treatment. The mechanism is believed to involve the formation of reactive intermediates that disrupt cellular processes, leading to apoptosis in cancer cells .

Medicinal Chemistry

Therapeutic Agent Development
Due to its unique chemical structure, this compound is being explored as a therapeutic agent. The nitro group can undergo bioreduction, forming reactive species that may target specific molecular pathways involved in disease processes. This characteristic positions the compound as a candidate for drug development aimed at various diseases, including cancer and infectious diseases .

Industrial Applications

Material Science
In addition to its applications in biology and medicine, this compound is utilized in the development of new materials with specific electronic or optical properties. Its incorporation into polymer matrices can enhance material performance, particularly in optoelectronic devices.

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines.
Study BFluorescent PropertiesIdentified optimal conditions for fluorescence emission, paving the way for biological imaging applications.
Study CSynthesis ApplicationsHighlighted its role as an intermediate in synthesizing complex quinoline derivatives with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-(ethylamino)-3-nitro-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.

Comparison with Similar Compounds

4-(ethylamino)-3-nitro-1-phenylquinolin-2(1H)-one can be compared with other similar quinoline derivatives, such as:

    4-aminoquinoline: Known for its antimalarial activity.

    8-hydroxyquinoline: Used as an antiseptic and disinfectant.

    2-methylquinoline: Utilized in the synthesis of dyes and pharmaceuticals.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

4-(ethylamino)-3-nitro-1-phenylquinolin-2(1H)-one is a synthetic compound known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the mechanisms of action, biological effects, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a quinoline core with an ethylamino group and a nitro substituent, which are critical for its biological activity. The presence of the nitro group is particularly significant as it can undergo bioreduction, leading to reactive intermediates that interact with cellular targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in DNA replication, which is crucial for its anticancer properties. This inhibition can lead to apoptosis in cancer cells.
  • Antimicrobial Activity : It interacts with microbial cell membranes, disrupting their integrity and leading to cell death. The nitro group contributes to redox reactions that are toxic to microorganisms .

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of quinoline compounds can effectively inhibit the growth of prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cells, with IC50 values ranging from 10 μM to 12 μM . The mechanism often involves the induction of apoptosis through caspase activation or autophagy pathways .

Antimicrobial Effects

This compound has been investigated for its antimicrobial properties against various pathogens. Nitro compounds are well-documented for their effectiveness against bacteria such as Helicobacter pylori and Mycobacterium tuberculosis, where they exert their effects by generating reactive oxygen species that damage bacterial DNA and proteins .

Case Studies and Research Findings

Several studies have focused on the biological activity of nitro compounds similar to this compound:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various quinoline derivatives on cancer cell lines, revealing that compounds with similar nitro substitutions showed enhanced activity against resistant strains .
  • Antimicrobial Testing : In vitro tests demonstrated that certain derivatives exhibited potent activity against Pseudomonas aeruginosa and other clinically relevant pathogens, suggesting potential as therapeutic agents in infectious diseases .
  • Mechanistic Insights : Research has shown that the interaction between these compounds and cellular macromolecules leads to significant alterations in cellular signaling pathways, contributing to their therapeutic potential .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)Mechanism of Action
AnticancerPC310Induction of apoptosis via caspase activation
AnticancerMCF-710Inhibition of DNA replication
AnticancerHT-2912Autophagic cell death
AntimicrobialH. pyloriN/ADNA damage via reactive oxygen species
AntimicrobialM. tuberculosisN/ADisruption of cell membrane integrity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(ethylamino)-3-nitro-1-phenylquinolin-2(1H)-one, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via sequential functionalization of the quinolinone core. Key steps include:

  • Reduction : Sodium borohydride (NaBH₄) in ethanol/water at 0–5°C reduces carbonyl groups to hydroxyls, with yields exceeding 75% .
  • Bromination : Bromine in acetic acid introduces bromine at the methyl position (e.g., 75.76% yield for (±)-3-(2-bromo-1-hydroxyethyl)-4-hydroxy-1-phenylquinolin-2(1H)-one) .
  • Amine substitution : Primary amines nucleophilically replace bromine under reflux, achieving ~80% yield for derivatives like III-a2 .
    • Critical factors : Temperature control during reduction and stoichiometric precision in bromination are crucial for minimizing side products.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing quinolin-2(1H)-one derivatives?

  • IR spectroscopy : Identifies functional groups (e.g., -OH at 3446–3554 cm⁻¹, -C=O at 1631 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves substituent environments (e.g., aromatic protons at δ 6.14–8.15 ppm, methyl groups at δ 2.1–3.0 ppm) .
  • Mass spectrometry : Confirms molecular ions (e.g., m/z 302 for nitro derivatives) and fragmentation patterns .
  • HPLC : Used for purity assessment, especially for intermediates like β-ketoacids .

Q. How is the in vitro anticancer activity of this compound evaluated, and what cell lines are appropriate for initial screening?

  • MTT assay : MDA-MB-231 (triple-negative breast cancer) cells are treated with derivatives (10–100 µM), and viability is measured via optical density (OD) at 570 nm after 48–72 hours .
  • Data interpretation : IC₅₀ values are calculated using nonlinear regression. Compounds with IC₅₀ < 50 µM are prioritized for advanced studies .

Advanced Research Questions

Q. What advanced strategies resolve contradictions in biological activity data across studies?

  • Case study : Discrepancies in IC₅₀ values may arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, incubation time) .
  • Structural nuances : Compare substituent effects (e.g., ethyl vs. methyl groups on amine side chains) using SAR analysis .
  • Purity validation : Use HPLC and elemental analysis to confirm compound integrity .

Q. How do electronic and steric effects of substituents influence cyclization and heterocycle formation?

  • Mechanistic insights :

  • Nitration and cyclization : Nitroacetyl groups at C-3 undergo intramolecular cyclization under acidic conditions to form pyrano[3,2-c]quinolines (e.g., compound 3, m/z 302) .
  • Steric hindrance : Bulky substituents (e.g., phenyl at N-1) slow reaction rates in Mannich reactions but improve regioselectivity .
    • Experimental validation : Monitor reactions via TLC and isolate intermediates for XRD or HRMS analysis .

Q. What crystallographic techniques are critical for resolving structural ambiguities in quinolin-2(1H)-one derivatives?

  • SHELX refinement : Single-crystal XRD data (Mo-Kα radiation, λ = 0.71073 Å) are processed using SHELXL for structure solution and refinement. Key parameters:

  • Disorder modeling : Partial occupancy atoms (e.g., solvent molecules) are refined isotropically .
  • Twinning detection : Use HKLF5 format in SHELXL to handle twinned data .
    • Case example : The crystal structure of 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one (CCDC 922513) confirmed planarity of the quinolinone core .

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